3-Phenylpentan-3-amine
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Overview
Description
3-Phenylpentan-3-amine is a primary amino compound that belongs to the class of phenylalkylamines. It is characterized by the presence of an ethyl group and a phenyl group attached to the same carbon atom, making it a chiral molecule. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpentan-3-amine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1-propanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 1-ethyl-1-phenylpropylamine often involves catalytic hydrogenation of the corresponding nitrile or oxime derivatives. This method is favored due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: 1-Phenyl-1-propanone or 1-phenylpropanal.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Phenylpentan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals, polymers, and specialty materials.
Mechanism of Action
The mechanism of action of 1-ethyl-1-phenylpropylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .
Comparison with Similar Compounds
1-Phenylpropan-1-amine: A primary amino compound with similar structural features but lacking the ethyl group.
Phenylpropanolamine: A compound with a hydroxyl group instead of an ethyl group, known for its use as a decongestant and appetite suppressant
Uniqueness: 3-Phenylpentan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30568-46-8 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
3-phenylpentan-3-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4,12H2,1-2H3 |
InChI Key |
JOGPHRRMASCZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)N |
Origin of Product |
United States |
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